
5-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline
Descripción general
Descripción
5-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline is a chemical compound with the molecular formula C14H13Cl2NO and a molecular weight of 282.17 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline consists of a central aniline (benzene ring with an attached amino group) which is substituted with chloro and dimethylphenoxy groups . The SMILES representation of the molecule is: CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)Cl)N .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Characterization
In the realm of organic chemistry, compounds similar to 5-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline serve as intermediates in the synthesis of more complex molecules. For instance, studies on the biotransformation of related chlorinated anilines reveal pathways for creating novel compounds through intramolecular reactions and highlight the significance of chlorine substituents in dictating chemical behaviors and transformations (Kolar & Schlesiger, 1975). Such insights are crucial for designing new synthetic routes in pharmaceuticals, agrochemicals, and materials science.
Material Science and Polymer Research
Research into the synthesis and characterization of new materials often involves aniline derivatives as precursors. For example, studies on the synthesis of monophosphates and polymers based on chloroaniline derivatives showcase the utility of these compounds in creating novel materials with specific electrical or photovoltaic properties (Kefi et al., 2007). The development of conducting polymers and materials for use in solar cells can benefit from the chemical flexibility and reactivity of chloroaniline derivatives, enabling the engineering of materials with desired electronic characteristics (Shahhosseini et al., 2016).
Environmental Studies and Remediation
Chloroanilines are often studied for their environmental impact, given their prevalence as pollutants from industrial sources. Research into the biodegradation and reductive dehalogenation of chloroanilines in contaminated aquifers provides valuable information on potential remediation strategies. Such studies elucidate the microbial pathways capable of degrading these compounds, offering insights into natural attenuation processes and the development of bioremediation technologies to address chloroaniline pollution (Kuhn & Suflita, 1989).
Mecanismo De Acción
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
As a biochemical used in proteomics research , it likely interacts with its targets through binding to specific sites, leading to changes in their function or activity.
Result of Action
Its use in proteomics research suggests that it may have effects at the protein level, potentially altering protein function or interactions .
Propiedades
IUPAC Name |
5-chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c1-8-5-11(6-9(2)14(8)16)18-13-4-3-10(15)7-12(13)17/h3-7H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBFXRZKNPFFJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001216597 | |
| Record name | 5-Chloro-2-(4-chloro-3,5-dimethylphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001216597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline | |
CAS RN |
946682-58-2 | |
| Record name | 5-Chloro-2-(4-chloro-3,5-dimethylphenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946682-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(4-chloro-3,5-dimethylphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001216597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



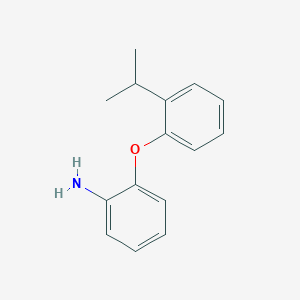
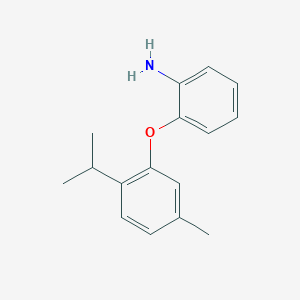
![Methyl 2-[4-(2-aminophenoxy)phenyl]acetate](/img/structure/B3171399.png)


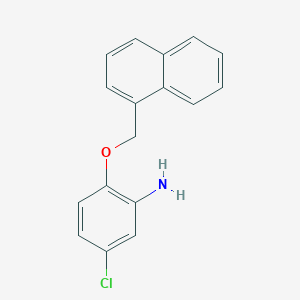
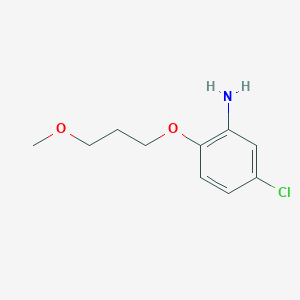
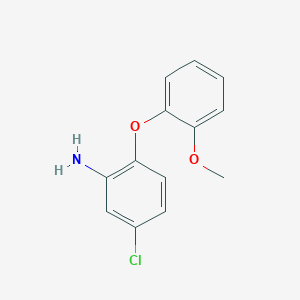
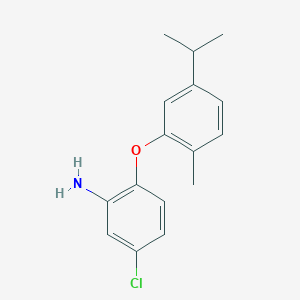


![2-[2-(Methylanilino)ethoxy]-5-(trifluoromethyl)aniline](/img/structure/B3171481.png)

![Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B3171505.png)